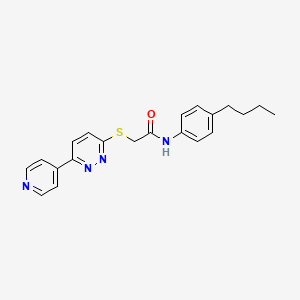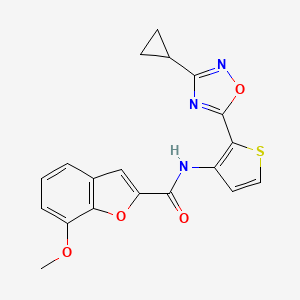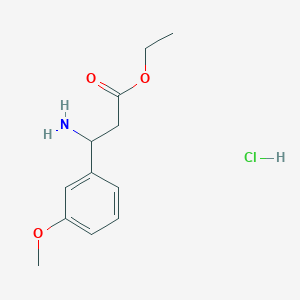
5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound with a molecular weight of 252.67 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for 5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine hydrochloride is 1S/C10H11F3N2.ClH/c11-10(12,13)9-2-1-7(6-15-9)8-3-4-14-5-8;/h1-2,6,8,14H,3-5H2;1H .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine hydrochloride include a molecular weight of 252.67 . More detailed properties are not available in the search results.Applications De Recherche Scientifique
Industrial and Medicinal Significance
5H-Chromeno[2,3-b]pyridines, related to the chemical structure of interest, are noted for their significant industrial, biological, and medicinal properties. The study by Ryzhkova et al. (2023) highlights the successful synthesis of a chromeno[2,3-b]pyridine derivative via a multicomponent reaction, indicating the potential of similar compounds in diverse applications ranging from industrial uses to medicinal benefits. The compound's structure and ADME (absorption, distribution, metabolism, and excretion) properties were thoroughly assessed, underscoring its relevance in scientific research and potential therapeutic applications Ryzhkova, F. V. Ryzhkov, O. I. Maslov, & M. Elinson.
Synthesis and Structural Characterization
The chemical behavior of 5-trifluoromethyl-pyridine-2-thione, a compound similar to the one , was studied by Chernov'yants et al. (2011). This research not only examined the formation of a complex with molecular iodine but also detailed the crystal structure of the resultant salt, offering insights into the structural characteristics and potential reactivity of related compounds Chernov'yants, I. V. Burykin, Z. Starikova, & N. E. Erofeev.
Pyrrolidine Chemistry and Applications
Pyrrolidines, closely related to the compound , are recognized for their biological effects and successful utilization in medicine, as well as their industrial applications such as in dyes or agrochemical substances. Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a study that not only emphasizes the significance of these compounds in various sectors but also suggests the potential applications of similar structures in creating valuable products for different industries Żmigrodzka, M. Sadowski, J. Kras, E. Desler, O. Demchuk, & K. Kula.
Synthesis and Transformation of Pyrrolidine Derivatives
The study by Kuznecovs et al. (2020) elaborates on the synthesis of a fluorinated derivative of a Sigma-1 receptor modulator, which involves the transformation of a pyrrolidine derivative. This research not only sheds light on the synthetic pathways of such compounds but also hints at their potential significance in pharmaceutical research and drug development Kuznecovs, V. Baskevics, N. Orlova, S. Belyakov, I. Domraceva, M. Vorona, & G. Veinberg.
Orientations Futures
The future directions of 5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine hydrochloride research are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propriétés
IUPAC Name |
5-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.ClH/c11-10(12,13)9-2-1-7(6-15-9)8-3-4-14-5-8;/h1-2,6,8,14H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRRGXWMGXCATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2580253-87-6 |
Source


|
| Record name | 5-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2636119.png)
![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636126.png)





